molecular formula C11H13N3OS2 B276229 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer B276229
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: YIKHNNSEHIYWDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as AMTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a structurally unique compound that possesses a wide range of biological activities. AMTP is a potent inhibitor of several enzymes, including protein tyrosine phosphatase 1B (PTP1B), which is an attractive target for the treatment of type 2 diabetes and obesity.

Wirkmechanismus

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its biological effects by inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells. Additionally, 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have a wide range of biological effects. It has been shown to improve insulin sensitivity and glucose uptake in insulin-resistant cells, making it a potential therapeutic agent for the treatment of type 2 diabetes and obesity. Additionally, 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potent inhibitory activity against PTP1B. This makes it a valuable tool for studying the role of PTP1B in various biological processes. However, one of the limitations of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of PTP1B based on the structure of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. Additionally, further studies are needed to explore the potential therapeutic applications of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in other diseases, such as cancer and neurodegenerative disorders. Finally, the development of more efficient synthesis methods for 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one could facilitate its use in future research.

Synthesemethoden

The synthesis of 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with thiourea in the presence of a base to form 3-amino-4-chloro-5-mercapto-6-methylpyrimidine. This intermediate is then reacted with 2-bromoacetophenone in the presence of a base to form 3-amino-7-methyl-5-mercapto-2-phenyl-6,7-dihydropyrimido[2,1-b][1,3]thiazole. Finally, the cyclization of this intermediate with formic acid yields 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.

Wissenschaftliche Forschungsanwendungen

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been shown to be a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. Therefore, 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has the potential to improve insulin sensitivity and glucose uptake in insulin-resistant cells. Additionally, 3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Eigenschaften

Produktname

3-amino-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molekularformel

C11H13N3OS2

Molekulargewicht

267.4 g/mol

IUPAC-Name

3-amino-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H13N3OS2/c1-5-2-3-6-7(4-5)17-9-8(6)10(15)14(12)11(16)13-9/h5H,2-4,12H2,1H3,(H,13,16)

InChI-Schlüssel

YIKHNNSEHIYWDC-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)N

Kanonische SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.